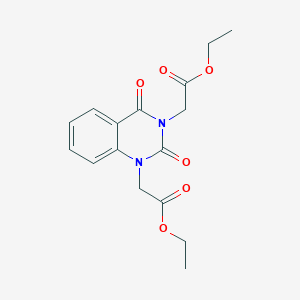

diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxoquinazolin-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-3-23-13(19)9-17-12-8-6-5-7-11(12)15(21)18(16(17)22)10-14(20)24-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUAYJXMQUVXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate typically involves the condensation of appropriate starting materials under controlled conditions. One possible route includes the reaction of 2,4-dioxoquinazoline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate has been explored for its potential as an antimicrobial agent. Studies have shown that derivatives of quinazoline exhibit activity against various bacterial strains. For instance, certain synthesized quinazoline derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows for modifications that can enhance its efficacy against resistant bacterial strains.

Anticancer Research

The compound is also being investigated for its anticancer properties. Quinazoline derivatives have been reported to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit enzymes or receptors associated with tumor growth and metastasis .

Drug Development

As a lead compound in drug development, this compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. The versatility of its chemical structure allows researchers to modify functional groups to optimize pharmacological properties .

Research into the biological activities of this compound has revealed potential interactions with various biological targets. These studies are crucial for understanding the mechanism of action and developing new therapeutic agents based on quinazoline derivatives .

Case Study 1: Antimicrobial Activity

A study published in 2022 evaluated a series of quinazoline-derivative compounds for their antimicrobial properties. Among these compounds, this compound exhibited promising activity against several bacterial strains when tested using the agar well diffusion method .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Standard Drug A | High | High |

| Standard Drug B | Moderate | Low |

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, this compound was tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the compound could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dimethyl 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (Compound 6)

- Structure : Methyl ester substituents replace ethyl groups.

- Synthesis: Esterification of the corresponding diacid with methanol and sulfuric acid .

- Key Data :

Dibenzyl 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (Compound 2a)

2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetonitrile (Compound 4)

- Structure : Nitrile groups replace ester functionalities.

- Synthesis: Cyanoethylation of quinazoline-2,4-dione with acrylonitrile .

- Key Data :

Diethyl 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate (Benzimidazole Analog)

- Structure : Benzimidazole core replaces quinazoline.

- Synthesis : Alkylation of benzimidazole-2-thione with ethyl bromoacetate .

- Key Data: ¹H-NMR: Methylene signals at δ 4.18–5.16 (s, 4H, 2CH₂) and absence of NH protons .

Structural and Functional Comparison Table

Research Implications

- Antibacterial Optimization : Hydrazide derivatives of Compound 1 (e.g., Schiff bases) exhibit superior antibacterial activity due to enhanced hydrogen bonding with bacterial enzymes .

- Lipophilicity vs. Bioactivity : Benzyl esters (Compound 2a) show higher CNS-targeted activity, while nitrile derivatives (Compound 4) are preferable for antifungal applications .

- Structural Flexibility : Replacement of the quinazoline core with benzimidazole shifts activity from antimicrobial to anticancer, highlighting the role of heterocycle choice in drug design .

This analysis underscores the importance of substituent modification and core heterocycle selection in tuning the pharmacological profile of quinazoline-2,4-dione derivatives. Further studies should explore hybrid structures combining ester functionalities with bioactive heterocycles.

Biological Activity

Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a quinazoline core with two diethyl ester groups. The synthesis typically involves the condensation of 2,4-dioxoquinazoline with diethyl malonate in the presence of a base like sodium ethoxide under controlled conditions. This process is usually conducted in organic solvents such as ethanol or methanol at elevated temperatures to ensure the formation of the desired product.

Biological Activity

Quinazoline derivatives are known for their diverse biological activities. This compound has shown promise in various studies for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to other quinazoline derivatives have led researchers to investigate its effectiveness against various bacterial strains .

- Anticancer Potential : Research indicates that this compound may interact with specific enzymes and receptors involved in cancer progression. Its mechanism of action could involve modulation of biological pathways linked to tumor growth and metastasis .

The exact mechanism of action remains under investigation; however, it is hypothesized that this compound interacts with molecular targets such as enzymes and nucleic acids. This interaction may lead to alterations in cellular processes associated with inflammation and cancer.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds within the quinazoline class, a comparative analysis is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dibenzyl 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | Benzyl groups instead of ethyl | Enhanced lipophilicity; improved membrane permeability |

| Diethyl Azodicarboxylate | Contains azo functional group | Known for use as a reagent; less biologically active |

| Quinazolinone Derivatives | Variations in substituents on the quinazoline ring | Diverse pharmacological profiles; some exhibit strong anticancer activity |

This table highlights how this compound stands out due to its specific combination of structural features that confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their antimicrobial properties. For instance:

- Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Some compounds displayed moderate activity compared to standard antibiotics .

- Cancer Research : Another study explored the potential of quinazoline-derivatives as inhibitors of DNA topoisomerase IV and bacterial gyrase. The findings indicated that certain derivatives showed promise as antimicrobial agents capable of overcoming drug resistance issues .

Q & A

Basic: What are the key synthetic steps for preparing diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate?

Methodological Answer:

The synthesis involves a nucleophilic substitution reaction. Start with ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate and ethyl chloroacetate in dry acetone under reflux (8 hours) with anhydrous K₂CO₃ as a base. After cooling, precipitate the product by pouring the mixture into crushed ice, followed by filtration and recrystallization from benzene. Yield typically reaches ~86%, with purity confirmed via melting point (120–122°C) and spectral data (e.g., IR peaks at 1709 cm⁻¹ for ester C=O and ¹H-NMR signals for ethoxy groups at δ 1.27–1.32 ppm) .

Advanced: How can reaction conditions be optimized to improve synthetic yield or purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection: Replace acetone with higher-polarity solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions.

- Temperature control: Reduce reflux time by employing microwave-assisted synthesis (e.g., 30 minutes at 100°C).

- Workup adjustments: Use gradient recrystallization (e.g., benzene/ethanol mixtures) to remove unreacted ethyl chloroacetate. Monitor by TLC (n-hexane/EtOAc 3:1) to track reaction progress .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H-NMR: Key signals include ethoxy triplets (δ 1.27–1.32 ppm) and methylene singlets (δ 4.56–4.73 ppm) adjacent to the quinazoline core .

- IR Spectroscopy: Confirm ester C=O stretches (1709–1668 cm⁻¹) and NH₂/NH groups (3250 cm⁻¹ for hydrazide derivatives) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z = 334 for the parent ester) and fragmentation patterns (e.g., m/z = 162 for the quinazolin-2,4-dione ring) validate the scaffold .

Advanced: How to resolve spectral data contradictions during characterization?

Methodological Answer:

- Contradiction Example: Discrepancies in ¹³C-NMR signals for methylene carbons (e.g., δ 44.00 vs. δ 40.7 ppm in similar derivatives).

- Resolution Steps:

Basic: How is this compound utilized as a precursor for antibacterial agents?

Methodological Answer:

The ester is hydrolyzed to di(aceto-hydrazide) (via hydrazinolysis in absolute ethanol), which reacts with aromatic aldehydes to form Schiff bases. These derivatives are screened for antibacterial activity against S. aureus and E. coli using agar diffusion assays (MIC values typically 8–32 µg/mL). Bioactivity correlates with electron-withdrawing substituents (e.g., 4-nitrobenzaldehyde derivatives) .

Advanced: What computational methods predict pharmacokinetics and target binding?

Methodological Answer:

- Molecular Docking: Use Discovery Studio or AutoDock Vina to dock derivatives into bacterial enzyme targets (e.g., E. coli DNA gyrase). Analyze binding scores (< -8 kcal/mol suggests strong affinity) .

- ADMET Prediction: Tools like SwissADME predict bioavailability (e.g., logP < 5 for optimal permeability) and toxicity (e.g., Ames test alerts for mutagenicity).

- MD Simulations: GROMACS simulations assess ligand-protein complex stability over 100 ns .

Advanced: What strategies improve hydrazinolysis efficiency for intermediate synthesis?

Methodological Answer:

- Reagent Ratio: Use hydrazine hydrate in excess (2.5 equivalents) to drive the reaction to completion.

- Microwave Assistance: Reduce reaction time from 24 hours to 1 hour at 80°C.

- Acid Catalysis: Add glacial acetic acid (5 drops) to enhance nucleophilic attack on the ester .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

- Scaffold Hybridization: Attach bioactive moieties (e.g., pyrazine or benzimidazole rings) via alkylation or cyclocondensation .

- QSAR Modeling: Develop 2D-QSAR models using descriptors like topological polar surface area (TPSA) to predict MIC values.

- Bioisosteric Replacement: Substitute ester groups with amides or sulfonamides to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.